molecular formula C25H20F3N5O4 B2568338 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide CAS No. 1006972-01-5

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2568338
CAS No.: 1006972-01-5
M. Wt: 511.461
InChI Key: DCTIQWMCHGJNKF-ALCCZGGFSA-N
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Description

The compound “(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrazolopyrimidine core, and the final coupling to form the enamide linkage. Each step requires specific reagents and conditions:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of Pyrazolopyrimidine Core: This involves the condensation of hydrazine derivatives with pyrimidine precursors, often under reflux conditions with suitable solvents.

    Coupling Reactions: The final step involves the coupling of the benzodioxole and pyrazolopyrimidine intermediates with an appropriate linker to form the enamide. This step may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amine.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: As a precursor for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide: can be compared with other compounds featuring benzodioxole and pyrazolopyrimidine cores, such as:

Uniqueness

The unique combination of functional groups in this compound, particularly the trifluoromethylphenyl group, may confer distinct properties such as increased lipophilicity, metabolic stability, and specific binding affinities, distinguishing it from similar compounds.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5O4/c26-25(27,28)18-3-1-2-17(10-18)13-32-14-30-23-19(24(32)35)12-31-33(23)9-8-29-22(34)7-5-16-4-6-20-21(11-16)37-15-36-20/h1-7,10-12,14H,8-9,13,15H2,(H,29,34)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTIQWMCHGJNKF-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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